molecular formula C22H25ClN2O3 B131388 4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid CAS No. 107256-32-6

4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid

Cat. No.: B131388
CAS No.: 107256-32-6
M. Wt: 400.9 g/mol
InChI Key: DMIPADIONWGFNC-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of FK3XE7RE3S are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of FK3XE7RE3S . These factors could include the physiological conditions within the body, such as pH and temperature, as well as external factors like diet and lifestyle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic Acid Ethyl Ester typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Chlorophenyl Ethyl Group: This step involves the reaction of a chlorobenzene derivative with an ethylating agent under controlled conditions.

    Pyridinyl Group Introduction: The chlorophenyl ethyl intermediate is then reacted with a pyridine derivative to introduce the pyridinyl group.

    Formation of the Piperidinecarboxylic Acid Ester: The final step involves the reaction of the intermediate with piperidine and ethyl chloroformate to form the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic Acid Ethyl Ester is primarily used in:

Comparison with Similar Compounds

Similar Compounds

    Loratadine: The final product in the synthesis pathway.

    Desloratadine: An active metabolite of loratadine with similar antihistamine properties.

    Cetirizine: Another non-sedating antihistamine with a different chemical structure but similar therapeutic effects.

Uniqueness

4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic Acid Ethyl Ester is unique due to its specific role as an intermediate in the synthesis of loratadine. Its structure allows for the formation of the active pharmaceutical ingredient through a series of well-defined chemical reactions.

Properties

IUPAC Name

ethyl 4-[3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-2-28-22(27)25-13-10-18(11-14-25)21(26)20-17(6-4-12-24-20)9-8-16-5-3-7-19(23)15-16/h3-7,12,15,18H,2,8-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIPADIONWGFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107256-32-6
Record name Ethyl 4-((3-(2-(3-chlorophenyl)ethyl)-2-pyridinyl)carbonyl)-1-piperidinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107256326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 4-((3-(2-(3-CHLOROPHENYL)ETHYL)-2-PYRIDINYL)CARBONYL)-1-PIPERIDINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3XE7RE3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid
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4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid
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4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid
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4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid
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4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid

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